molecular formula C19H22ClNO4S B12217176 N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide

Cat. No.: B12217176
M. Wt: 395.9 g/mol
InChI Key: SGKOJTROOXRFQL-UHFFFAOYSA-N
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Description

The compound N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide features a complex structure with three key moieties:

  • A 5-(4-chlorophenyl)furan-2-ylmethyl group, providing aromaticity and electron-withdrawing properties via the chloro substituent.
  • A 1,1-dioxidotetrahydrothiophen-3-yl group, contributing sulfone functionality and conformational rigidity.

This compound is structurally related to several analogs documented in pharmacological and synthetic chemistry literature, with variations in substituents and backbone modifications influencing physicochemical and biological properties .

Properties

Molecular Formula

C19H22ClNO4S

Molecular Weight

395.9 g/mol

IUPAC Name

N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)butanamide

InChI

InChI=1S/C19H22ClNO4S/c1-2-3-19(22)21(16-10-11-26(23,24)13-16)12-17-8-9-18(25-17)14-4-6-15(20)7-5-14/h4-9,16H,2-3,10-13H2,1H3

InChI Key

SGKOJTROOXRFQL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(CC1=CC=C(O1)C2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide typically involves multiple steps, starting with the preparation of the furan ring and the chlorophenyl group. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include chlorinating agents, furan derivatives, and thiophene compounds. The reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Structure and Composition

The molecular formula of N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide is C18H20ClNO4SC_{18}H_{20}ClNO_{4}S, with a molecular weight of 381.9 g/mol. The compound includes a furan ring substituted with a chlorophenyl group and a tetrahydrothiophene moiety that contributes to its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of furan derivatives, including those similar to this compound. For example, compounds featuring furan rings have shown significant activity against various cancer cell lines. A study indicated that furan derivatives could inhibit tubulin polymerization and exhibit antiproliferative effects comparable to established chemotherapeutics like colchicine .

Antimicrobial Properties

Furan-based compounds have also been investigated for their antimicrobial properties. Research has demonstrated that certain furan derivatives possess notable activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group in this compound may enhance its interaction with microbial targets, leading to increased efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of furan derivatives has been documented in various studies. Compounds similar to this compound may inhibit pro-inflammatory cytokines and pathways, suggesting a role in treating inflammatory conditions. The incorporation of the tetrahydrothiophene moiety may further modulate these effects through specific receptor interactions.

Case Study 1: Antitumor Activity Evaluation

A series of experiments were conducted to evaluate the antitumor activity of furan derivatives against leukemia cell lines. The results indicated that several compounds exhibited IC50 values lower than those of standard treatments, demonstrating their potential as effective anticancer agents. Notably, compounds with similar structural features to this compound showed superior activity against the K562 leukemia cell line compared to traditional chemotherapeutics .

Case Study 2: Antimicrobial Efficacy Testing

In vitro testing of various furan derivatives against common pathogens revealed that compounds with chlorophenyl substitutions exhibited significant antibacterial activity. Specifically, this compound was tested against strains of Escherichia coli and Staphylococcus aureus, showing promising results that warrant further exploration for clinical applications in infectious diseases .

Mechanism of Action

The mechanism of action of N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Biological Activity

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide is a compound of interest due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound can be broken down as follows:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Chlorophenyl Group : A phenyl group substituted with a chlorine atom.
  • Tetrahydrothiophene : A saturated heterocyclic compound containing sulfur.

This compound's unique structure suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of furan have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis.

Case Study : A study on furan derivatives demonstrated that they could inhibit the growth of human cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanisms involved the modulation of signaling pathways such as MAPK and PI3K/Akt, which are critical in cancer progression .

Antimicrobial Activity

Compounds structurally related to this compound have shown antimicrobial properties against various pathogens.

Research Findings : For example, a study reported that furan derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic processes .

Neuroprotective Effects

There is emerging evidence that compounds with similar scaffolds may possess neuroprotective effects. These effects are often linked to their ability to modulate neurotransmitter systems and reduce oxidative stress.

Case Study : An investigation into the neuroprotective effects of furan derivatives found that they could enhance cognitive function in animal models by reducing neuroinflammation and promoting neuronal survival .

Pharmacological Profile

The pharmacological profile of this compound indicates its potential as a multi-target drug.

PropertyValue
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationModerate
CYP450 InhibitionModerate
Ames Test (Carcinogenicity)Negative

This table summarizes key pharmacokinetic properties that suggest favorable absorption and distribution characteristics, making it a candidate for further therapeutic exploration.

The mechanisms by which this compound exerts its biological effects likely involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways, which could lead to reduced tumor growth and improved cellular responses.
  • Modulation of Gene Expression : The compound may influence the expression of genes associated with apoptosis and cell cycle regulation.
  • Antioxidant Activity : By reducing oxidative stress, it may protect cells from damage associated with various diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Aromatic Substituents

Table 1: Substituent Effects on Phenyl Rings
Compound Name Substituent on Phenyl Molecular Weight (g/mol) Key Structural Features Reference
N-{[5-(4-Chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide (Target Compound) 4-Cl ~422.9* Chlorine enhances lipophilicity and may influence receptor binding via σ-hole interactions.
N-{[5-(3,4-Dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide 3,4-diCl 470.4 Increased steric bulk and electron withdrawal; thiophene-carboxamide alters polarity.
N-{[5-(4-Fluorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide 4-F ~437.4* Fluorine improves metabolic stability; methoxybenzamide introduces π-stacking potential.

*Calculated based on molecular formula.

Key Findings :

  • Chlorine substituents enhance lipophilicity (logP) and may improve membrane permeability compared to fluorine .

Backbone and Amide Modifications

Table 2: Amide Chain and Backbone Variations
Compound Name Amide Type Chain Length/Modification Melting Point (°C) Synthetic Yield (%) Reference
Target Compound Butanamide C4 alkyl Not reported Not available -
N-{[5-(4-Chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylacetamide Phenylacetamide Aromatic side chain Not reported Not available
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) Butyramide C4 alkyl 180–182 51.0
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)heptanamide (5d) Heptanamide C7 alkyl 143–144 45.4

Key Findings :

  • Longer alkyl chains (e.g., heptanamide in ) reduce melting points, suggesting increased flexibility and lower crystallinity.
  • Aromatic acetamide derivatives (e.g., phenylacetamide ) may exhibit stronger π-π interactions with biological targets compared to aliphatic chains.

Sulfone and Heterocyclic Modifications

  • The 1,1-dioxidotetrahydrothiophen-3-yl group is conserved across analogs, highlighting its role in stabilizing conformation and enhancing solubility via sulfone polarity .
  • Replacement of the tetrahydrothiophen ring with oxotetrahydrofuran (as in ) eliminates sulfone character but introduces lactone-like reactivity.

Implications for Drug Design

  • Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring improve metabolic stability but may require optimization to balance lipophilicity.
  • Amide chain length influences solubility and target engagement; medium-length chains (C4–C6) may offer optimal trade-offs .
  • Computational tools like AutoDock4 () and Multiwfn () could further elucidate structure-activity relationships by modeling interactions with biological targets.

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